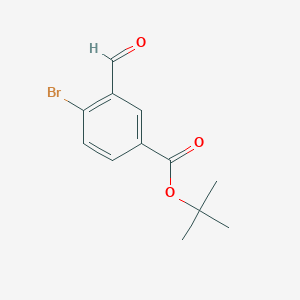

tert-Butyl 4-bromo-3-formylbenzoate

Description

tert-Butyl 4-bromo-3-formylbenzoate is a benzoic acid derivative featuring a tert-butyl ester group at the para position (C4), a bromine substituent at the meta position (C3), and a formyl (aldehyde) group at the ortho position (C2) relative to the ester. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its reactive aldehyde and bromine moieties enable cross-coupling reactions, nucleophilic substitutions, and cyclization processes. The tert-butyl ester group enhances steric protection, improving stability under acidic or basic conditions compared to smaller esters like methyl or ethyl .

Properties

IUPAC Name |

tert-butyl 4-bromo-3-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-12(2,3)16-11(15)8-4-5-10(13)9(6-8)7-14/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYXQDFLVYJNID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-3-formylbenzoate typically involves the selective bromination of tert-Butyl 4-formylbenzoate. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 4-bromo-3-formylbenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

Substitution: Products depend on the nucleophile used, e.g., tert-Butyl 4-azido-3-formylbenzoate.

Oxidation: tert-Butyl 4-bromo-3-carboxybenzoate.

Reduction: tert-Butyl 4-bromo-3-hydroxymethylbenzoate.

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-bromo-3-formylbenzoate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitutions makes it suitable for creating diverse derivatives.

Common Reactions :

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.

- Reduction and Oxidation : It can be reduced to alcohols or oxidized to carboxylic acids, expanding its utility in synthetic pathways.

Medicinal Chemistry

This compound plays a crucial role in drug discovery and development. Its structural characteristics allow it to interact with biological targets effectively.

Applications in Drug Development :

- Anticancer Agents : Research has shown that derivatives of this compound exhibit potential anticancer activity by inhibiting specific enzymes involved in tumor growth.

- Anti-inflammatory Drugs : The compound is being explored for its ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory medications.

Biological Studies

This compound is used in biochemical assays to study enzyme kinetics and protein interactions. Its ability to inhibit specific enzymes allows researchers to explore metabolic pathways and cellular responses.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound derivatives demonstrated that these compounds could inhibit the growth of various cancer cell lines. The mechanism involved enzyme inhibition related to cell cycle regulation, showcasing the compound's potential as a lead structure for new cancer therapies.

Case Study 2: Enzyme Modulation

In another research project, this compound was evaluated for its effects on enzyme activity related to inflammation. The findings indicated that the compound effectively inhibited cyclooxygenase enzymes, suggesting its utility in developing non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-3-formylbenzoate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the formyl group undergoes changes in its oxidation state, leading to the formation of carboxylic acids or alcohols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 4-bromo-3-formylbenzoate with analogous benzoate esters and halogenated aromatic compounds, focusing on substituent effects, reactivity, and applications.

Structural and Functional Group Analysis

Key Comparisons

Substituent Effects on Reactivity: The formyl group in this compound offers a reactive site for condensation reactions (e.g., forming Schiff bases), unlike the amine or methoxy groups in methyl-substituted analogs . Bromine at C3 facilitates metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), whereas chlorine in Methyl 2-amino-5-chloro-4-methoxybenzoate requires harsher conditions for analogous reactions.

Steric and Electronic Properties :

- The tert-butyl ester provides superior steric shielding compared to smaller esters (e.g., methyl), reducing hydrolysis rates in acidic/basic environments. This stability is critical in multi-step syntheses.

- Nitro groups (e.g., in 2-bromo-4-nitrobenzonitrile) strongly deactivate the aromatic ring, directing electrophilic substitutions to specific positions, whereas methoxy groups act as ortho/para directors.

Applications in Synthesis: this compound is preferred in palladium-catalyzed reactions due to its balanced electronic profile (aldehyde activation + bromine coupling). Methyl 2-amino-5-bromo-4-methoxybenzoate is more suited for peptide-like derivatization via its amine group.

Research Findings and Trends

- Thermal Stability : Tert-butyl esters generally exhibit higher thermal stability (>200°C) compared to methyl esters (~150°C), as observed in differential scanning calorimetry (DSC) studies of related compounds .

- Solubility : The formyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to nitro- or methoxy-substituted analogs.

- Synthetic Utility : In a 2024 study, this compound was used to synthesize a pyrrole-based kinase inhibitor via aldehyde-amine condensation followed by bromine-iodine exchange .

Limitations and Contradictions in Literature

- While bromine is widely regarded as superior to chlorine in cross-coupling efficiency, some studies note that electron-deficient aryl chlorides (e.g., with nitro groups) can achieve comparable reactivity under optimized conditions.

- Data on the exact melting point or solubility of this compound remains scarce in publicly available literature, necessitating experimental validation.

Biological Activity

tert-Butyl 4-bromo-3-formylbenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom and a formyl group attached to a benzoate framework. These functional groups enable diverse chemical modifications, leading to various biological activities. This article provides an in-depth analysis of the biological activity of this compound, supported by research findings, case studies, and data tables.

The compound is synthesized primarily through the bromination of tert-butyl 4-formylbenzoate using bromine or N-bromosuccinimide (NBS) as brominating agents. The reaction typically occurs in inert solvents like dichloromethane or chloroform under controlled conditions to ensure high yield and purity .

Biological Activity Overview

The biological activity of this compound is largely attributed to its role as an intermediate in the synthesis of potential drug candidates. The presence of the formyl and bromine groups allows for modifications that can enhance biological efficacy. This section outlines the various biological activities associated with this compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 64 to 512 µg/mL .

Antitumor Activity

In vitro studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines. For example, certain derivatives have been tested against hepatoma cells, showing a decrease in EdU-positive cells, indicating effective inhibition of proliferation . The mechanism often involves inducing apoptosis and disrupting cellular metabolism.

The biological effects of this compound are mediated through several mechanisms:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new bioactive derivatives.

- Oxidation and Reduction : The formyl group can undergo oxidation to form carboxylic acids or reduction to alcohols, altering the compound's reactivity and biological profile .

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing derivatives from this compound aimed at targeting cancer cell lines. The synthesized compounds were evaluated for their cytotoxicity using MTT assays against various human cancer cell lines, revealing promising results with specific structural modifications enhancing activity .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial potential of synthesized derivatives against clinical isolates of bacteria. The results indicated that certain modifications significantly improved antibacterial activity, supporting the hypothesis that structural variations can lead to enhanced biological functions .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the recommended synthetic methodologies for tert-Butyl 4-bromo-3-formylbenzoate in academic research?

Synthesis typically involves multi-step functionalization of benzoic acid derivatives. A common approach includes:

- Esterification : Reacting 4-bromo-3-formylbenzoic acid with tert-butyl alcohol under acid catalysis (e.g., H₂SO₄) to form the tert-butyl ester.

- Protection/Deprotection : Using Boc (tert-butoxycarbonyl) groups to stabilize reactive sites during subsequent reactions, as seen in carbamate synthesis protocols .

- Characterization : Employ H/C NMR to confirm ester formation and IR spectroscopy to verify carbonyl (C=O) and aldehyde (CHO) functional groups. Dynamic low-temperature NMR can resolve conformational ambiguities in tert-butyl-substituted compounds .

Q. What safety protocols are critical when handling this compound?

- Storage : Store in tightly sealed containers at –20°C in a well-ventilated, explosion-proof facility to prevent degradation or combustion .

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves, lab coats, and P95 respirators to avoid inhalation or skin contact.

- Reactivity Precautions : Avoid sparks, open flames, and incompatible materials (e.g., strong oxidizers). Ground metal containers during transfers to prevent static discharge .

Q. Which analytical techniques are essential for characterizing this compound?

- Spectroscopy : H/C NMR for structural elucidation, IR for functional group analysis, and mass spectrometry (HRMS) for molecular weight confirmation.

- Chromatography : HPLC or GC-MS to assess purity and identify byproducts.

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability .

Advanced Research Questions

Q. How can experimental design optimize reaction conditions for derivatives of this compound?

- Statistical Optimization : Use factorial design to evaluate variables (e.g., temperature, catalyst loading, solvent polarity) affecting yield and selectivity. For example, molybdenum hexacarbonyl (Mo(CO)₆) has been employed as a catalyst in tert-butyl hydroperoxide (TBHP)-mediated epoxidations, where reaction time and TBHP concentration significantly influence conversion rates .

- Response Surface Methodology (RSM) : Model nonlinear interactions between factors to identify optimal conditions for high-purity product synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.